3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Catalog No.
S704025
CAS No.
4338-98-1
M.F
C8H9N3S.ClH
M. Wt
215.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-benzothiazolinone hydrazone hydrochlori...

CAS Number

4338-98-1

Product Name

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

Molecular Formula

C8H9N3S.ClH

Molecular Weight

215.7 g/mol

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H

InChI Key

OEZPVSPULCMUQB-VRTOBVRTSA-N

SMILES

CN1C2=CC=CC=C2SC1=NN.Cl

Synonyms

2-Hydrozono-3-methylbenzothiazoline hydrochloride, MBTH

Canonical SMILES

CN1C2=CC=CC=C2SC1=NN.Cl

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/N.Cl

The exact mass of the compound 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65901. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH, CAS 4338-98-1) is a highly sensitive, water-soluble electrophilic derivatization reagent primarily procured for the spectrophotometric and chromatographic quantification of aliphatic aldehydes, phenols, and carbohydrates. Unlike many traditional derivatizing agents that require harsh solvent environments, MBTH hydrochloride dissolves readily in aqueous media and reacts efficiently under neutral conditions to form highly conjugated, intensely colored azine or formazan dyes. Its established baseline value lies in its exceptional molar absorptivity and broad linear range, making it a critical procurement choice for trace-level environmental monitoring, enzymatic assay coupling, and high-throughput industrial screening where matrix compatibility and high signal-to-noise ratios are paramount [1].

Substituting MBTH with more common derivatization reagents like 2,4-Dinitrophenylhydrazine (DNPH) or 4-aminoantipyrine (4-AAP) frequently compromises assay integrity and sensitivity. DNPH exhibits poor solubility in neutral aqueous solutions and strictly requires highly acidic conditions, which can precipitate proteins, denature coupled enzymes, or alter complex biological matrices such as fermentation broths [1]. Furthermore, while 4-AAP is the traditional standard for phenol quantification, it lacks the intrinsic chromophoric strength of MBTH derivatives, resulting in significantly higher limits of detection that fail to meet stringent trace-level environmental regulatory requirements [2]. Consequently, laboratories attempting generic substitution often face reduced analytical sensitivity and increased sample preparation complexity.

Superior Molar Absorptivity for Formaldehyde and Aliphatic Aldehydes

In comparative spectrophotometric assays measuring formaldehyde (often generated via alcohol oxidase), MBTH demonstrates an exceptionally high apparent molar absorptivity of approximately 50,000 M-1 cm-1. This is significantly superior to alternative colorimetric reagents such as Purpald (approx. 22,600 to 28,200 M-1 cm-1) and acetylacetone/Nash reagent (approx. 7,100 M-1 cm-1) [1]. This robust signal amplification allows for the detection of minute quantities of aldehydes without requiring extensive pre-concentration steps.

Evidence DimensionMolar absorptivity (sensitivity)
Target Compound Data~50,000 M-1 cm-1 (MBTH)
Comparator Or Baseline~28,200 M-1 cm-1 (Purpald) and ~7,100 M-1 cm-1 (Acetylacetone)
Quantified Difference1.7x to 2.2x higher than Purpald; ~7x higher than acetylacetone
ConditionsNeutral aqueous conditions, absorbance measured at respective maxima (620 nm for MBTH, 550 nm for Purpald, 412 nm for Acetylacetone)

Procuring MBTH enables laboratories to achieve lower limits of detection for trace aldehydes, directly reducing the need for complex sample concentration workflows.

Enhanced Sensitivity for Phenolic Compounds vs. 4-AAP

When quantifying phenols in water samples, the oxidative coupling of phenol with MBTH provides substantially higher sensitivity than the traditional 4-aminoantipyrine (4-AAP) method. Studies indicate that the sensitivity of the MBTH method is approximately four times higher than that of the 4-AAP reaction, yielding a detection limit of 12 µg/L compared to 30 µg/L for 4-AAP under standard conditions [1].

Evidence DimensionLimit of Detection (LOD) for phenol
Target Compound Data12 µg/L (MBTH)
Comparator Or Baseline30 µg/L (4-AAP)
Quantified Difference4x higher sensitivity; 60% reduction in the limit of detection
ConditionsOxidative coupling spectrophotometric assay in aqueous media

This 4-fold sensitivity increase makes MBTH the mandatory choice for environmental testing facilities needing to meet strict regulatory thresholds for phenolic contaminants.

Neutral pH Compatibility for Biological and Enzymatic Assays

Unlike 2,4-DNPH, which requires highly acidic environments due to its insolubility in neutral water, MBTH hydrochloride is highly water-soluble and reacts efficiently with aldehydes under neutral conditions [1]. In high-throughput screening of fermentation broths (e.g., acetaldehyde production in yeast), the MBTH method avoids the precipitation and matrix interference issues associated with DNPH, maintaining a broad linear range (0.1–600 mg/L) and a low detection limit (0.15 mg/L) without requiring sample acidification or complex derivatization protocols[1].

Evidence DimensionAssay pH requirement and solubility
Target Compound DataHighly soluble; reacts at neutral pH
Comparator Or Baseline2,4-DNPH (insoluble in neutral water; requires strongly acidic conditions)
Quantified DifferenceElimination of acidification steps; prevents acid-induced matrix precipitation
ConditionsHigh-throughput screening of yeast fermentation supernatant

MBTH allows direct, in-situ derivatization in live biological samples and enzymatic assays where acidic conditions would destroy the sample matrix.

Trace Environmental Water Testing for Phenols

Due to its 4x higher sensitivity compared to 4-AAP and a detection limit of 12 µg/L, MBTH is the optimal reagent for municipal and industrial wastewater facilities monitoring trace phenolic compounds to meet strict environmental compliance standards [1].

High-Throughput Fermentation Screening

Because it reacts efficiently at a neutral pH and is highly water-soluble, MBTH is ideal for direct acetaldehyde quantification in yeast fermentation broths and brewing applications, entirely avoiding the acid-precipitation issues caused by DNPH [2].

Coupled Enzymatic Assays

The exceptional molar absorptivity of MBTH (~50,000 M-1 cm-1) makes it the preferred aldehyde trap in coupled enzymatic assays, such as measuring methanol release via alcohol oxidase, where it provides 7x the sensitivity of acetylacetone without denaturing the enzyme [3].

UNII

9U2C4W7EPR

Related CAS

1128-67-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1422544-60-2
4338-98-1
14448-67-0

Wikipedia

3-methyl-2-benzothiazolone hydrazone hydrochloride

General Manufacturing Information

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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